Cas no 870004-04-9 (4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane structure
870004-04-9 structure
Product Name:4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
CAS 번호:870004-04-9
MF:C14H19BO2
메가와트:230.110464334488
MDL:MFCD18733870
CID:1860298
PubChem ID:23629516
Update Time:2025-08-04

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 화학적 및 물리적 성질

이름 및 식별자

    • 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
    • (4-VINYLPHENYL)BORONIC ACID PINACOL ESTER
    • 4-Vinylphenylboronic acid pinacol ester
    • 4-aminosrtyrene
    • 4-Aminostryene
    • 4-Ethenylaniline
    • 4-ethenyl-benzenamin
    • 4-vinylaniline
    • 4-vinylphenylamine
    • 4-vinylphenylpinacol-boronic ester
    • aminostyrene
    • p-amino-styrene
    • para amino vinyl benzene
    • P-VINYLANILINE
    • Styrene-4-amine
    • 2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AMTB398
    • C14H19B02
    • FCH2752338
    • OR310973
    • AK167859
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
    • 2-(4-Vinylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborole
    • 1,3,2-Dioxaborolane, 2-(4-ethenylphenyl)-4,4,5,5-tetrameth
    • 2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • p-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
    • SY271944
    • AKOS024258539
    • DB-103638
    • EN300-1706457
    • 870004-04-9
    • SCHEMBL476834
    • AS-2499
    • CS-0158022
    • MFCD18733870
    • 1,3,2-Dioxaborolane, 2-(4-ethenylphenyl)-4,4,5,5-tetramethyl-
    • 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
    • MDL: MFCD18733870
    • 인치: 1S/C14H19BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3
    • InChIKey: ONBKTEDYJFZZCU-UHFFFAOYSA-N
    • 미소: O1C(C)(C)C(C)(C)OB1C1C=CC(C=C)=CC=1

계산된 속성

  • 정밀분자량: 230.14800
  • 동위원소 질량: 230.1478100g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 275
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 18.5

실험적 성질

  • 굴절률: 1.5
  • PSA: 18.46000
  • LogP: 2.62880

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 보안 정보

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 세관 데이터

  • 세관 번호:2931900090
  • 세관 데이터:

    ?? ?? ??:

    2931900090

    개요:

    기타 유기-무기화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: AB (입국화물통관표, 출국화물통관표).??? ??:6.5%. ????:30.0%

    요약:

    2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).??? ??:6.5%. General tariff:30.0%

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019108565-5g
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 97%
5g
$400.00 2023-08-31
Ambeed
A269367-250mg
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 98%
250mg
$21.0 2025-04-16
Ambeed
A269367-1g
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 98%
1g
$46.0 2025-04-16
Ambeed
A269367-5g
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 98%
5g
$172.0 2025-04-16
Ambeed
A269367-25g
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 98%
25g
$607.0 2025-04-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD298111-250mg
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 98%
250mg
¥57.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD298111-1g
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 98%
1g
¥157.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD298111-5g
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 98%
5g
¥606.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD298111-25g
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
870004-04-9 98%
25g
¥2345.0 2024-04-17
Apollo Scientific
OR310973-1g
(4-Vinylphenyl)boronic acid pinacol ester
870004-04-9 98+%
1g
£43.00 2025-02-19

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  overnight, rt
참조
Multifunctional Tunable Polymethacrylates for Enhanced Shear Stability and Wear Prevention
Campbell, Kristen B.; et al, ACS Applied Polymer Materials, 2020, 2(7), 2839-2848

합성 방법 2

반응 조건
1.1 Solvents: 1,4-Dioxane ;  2 h, 88 °C
참조
Development of fructosyl valine binding polymers by covalent imprinting
Rajkumar, Rajagopal; et al, Biosensors & Bioelectronics, 2007, 22(12), 3318-3325

합성 방법 3

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  3.1 s, 0 °C
1.2 -20 °C
참조
Switchable Chemoselectivity of Reactive Intermediates Formation and Their Direct Use in A Flow Microreactor
Ashikari, Yosuke ; et al, Chemistry - A European Journal, 2021, 27(65), 16107-16111

합성 방법 4

반응 조건
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  36 h, 75 °C
1.2 Reagents: Methanol
참조
Merging Iridium-Catalyzed C-H Borylations with Palladium-Catalyzed Cross-Couplings Using Triorganoindium Reagents
Jayasundara, Chathurika R. K. ; et al, Journal of Organic Chemistry, 2022, 87(1), 751-759

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-3-(1-methylethoxy)pyridine Solvents: 1,2-Dichloroethane ;  2 h, 130 °C
참조
Functionalized styrene synthesis via palladium-catalyzed C-C cleavage of aryl ketones
Zhang, Xu; et al, Tetrahedron Letters, 2022, 95,

합성 방법 6

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 60 °C; 2 h, 60 °C; 60 °C → -78 °C
1.2 Reagents: Tributyl borate ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Solvents: Dichloromethane ;  3 h, rt
참조
Preparation of Organoboron Block Copolymers via ATRP of Silicon and Boron-Functionalized Monomers
Qin, Yang; et al, Macromolecules, 2005, 38(22), 8987-8990

합성 방법 7

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  12 h, 100 °C; 100 °C → rt
참조
Ir-Catalyzed Intramolecular Transannulation/C(sp2)-H Amination of 1,2,3,4-Tetrazoles by Electrocyclization
Das, Sandip Kumar; et al, Journal of the American Chemical Society, 2018, 140(27), 8429-8433

합성 방법 8

반응 조건
1.1 Reagents: Magnesium
2.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -45 °C; 3 h, -45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  1 h, rt
참조
Superacidic porous polymer catalyst and its application in esterification of carboxylic acid
Park, Eun Joo; et al, Structural Chemistry, 2017, 28(2), 493-500

합성 방법 9

반응 조건
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  2 h, 90 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C
3.1 Reagents: Potassium carbonate Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-3-(1-methylethoxy)pyridine Solvents: 1,2-Dichloroethane ;  2 h, 130 °C
참조
Functionalized styrene synthesis via palladium-catalyzed C-C cleavage of aryl ketones
Zhang, Xu; et al, Tetrahedron Letters, 2022, 95,

합성 방법 10

반응 조건
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  3 h, rt
참조
Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin Dicarbofunctionalization
Koy, Maximilian ; et al, Angewandte Chemie, 2020, 59(6), 2375-2379

합성 방법 11

반응 조건
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  12 h, rt
참조
Preparation and characterization of boronic acid- functionalized halloysite nanotube/poly(vinyl alcohol) nanocomposites
Mukai, Masaru; et al, Polymer, 2019, 178,

합성 방법 12

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → rt; overnight, rt
참조
Synthesis of new functional hexamethyltrisiloxanes and telechelic polydimethylsiloxanes based on them
Drozdov, F. V. ; et al, Journal of Applied Polymer Science, 2018, 135(47),

합성 방법 13

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
참조
The Suzuki modification of functional polydimethylsiloxanes
Drozdov, Fedor V.; et al, Mendeleev Communications, 2017, 27(6), 570-571

합성 방법 14

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -60 °C
참조
Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor
Newby, James A.; et al, Chemistry - A European Journal, 2014, 20(1), 263-271

합성 방법 15

반응 조건
1.1 Reagents: Potassium methoxide Solvents: Methyl ether ;  10 min, 30 °C
1.2 30 °C; 1 h, 30 °C; 30 °C → -7 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  -7 °C
참조
Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies
Yamamoto, Eiji; et al, Chemical Science, 2015, 6(5), 2943-2951

합성 방법 16

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1 h, 0 °C
1.2 overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Direct and modular access to allylic amines via nickel-catalyzed three-component coupling
Xu, Changyu; et al, ChemRxiv, 2023, 1, 1-6

합성 방법 17

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 0 °C; 16 h, rt
참조
Self-supported heterogeneous dirhodium(II) catalyst for nitrene and carbene transfer reactions
Satheesh, Vanaparthi; et al, ChemRxiv, 2023, 1, 1-6

합성 방법 18

반응 조건
1.1 Reagents: Zinc ,  Lithium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Dimethyl isosorbide ;  8 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent
Su, Mincong; et al, Organic Letters, 2022, 24(1), 354-358

합성 방법 19

반응 조건
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
참조
Direct synthesis of arylboronic pinacol esters from arylamines
Qiu, Di; et al, Organic Chemistry Frontiers, 2014, 1(4), 422-425

합성 방법 20

반응 조건
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  2 h, 80 °C
참조
Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation
Qiu, Di; et al, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

합성 방법 21

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ;  16 h, 130 °C; 130 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxide
Yoshida, Takumi; et al, ACS Catalysis, 2017, 7(5), 3199-3203

합성 방법 22

반응 조건
참조
Cobalt-Catalyzed, Imine-Directed Olefin Hydroarylation under Grignard-Free Conditions
Xu, Wengang; et al, Advanced Synthesis & Catalysis, 2016, 358(15), 2564-2568

합성 방법 23

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C
2.1 Reagents: Potassium carbonate Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-3-(1-methylethoxy)pyridine Solvents: 1,2-Dichloroethane ;  2 h, 130 °C
참조
Functionalized styrene synthesis via palladium-catalyzed C-C cleavage of aryl ketones
Zhang, Xu; et al, Tetrahedron Letters, 2022, 95,

합성 방법 24

반응 조건
1.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -45 °C; 3 h, -45 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  1 h, rt
참조
Superacidic porous polymer catalyst and its application in esterification of carboxylic acid
Park, Eun Joo; et al, Structural Chemistry, 2017, 28(2), 493-500

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:870004-04-9)4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
주문 번호:sfd1003
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:32
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:870004-04-9)4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
주문 번호:A862942
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:38
가격 ($):564.0
Email:sales@amadischem.com
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:870004-04-9)4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
sfd1003
순결:99.9%
재다:200kg
가격 ($):문의
Email
Amadis Chemical Company Limited
(CAS:870004-04-9)4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane
A862942
순결:99%
재다:25g
가격 ($):564.0
Email